2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane

Physical property differentiation Positional isomer comparison Distillation-based purification

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane (CAS 84946-10-1, molecular formula C₁₀H₁₀Cl₂O₂, MW 233.09 g/mol) is a chlorinated dioxolane ketal formed by acid-catalyzed condensation of 2,4-dichloroacetophenone with ethylene glycol. It belongs to the 1,3-dioxolane class and serves as a key non-triazole building block in the synthesis of conazole fungicides, most notably propiconazole and azaconazole, where the dioxolane ring bearing the 2,4-dichlorophenyl moiety at position 2 is subsequently functionalized via bromination and nucleophilic substitution with 1,2,4-triazole.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 84946-10-1
Cat. No. B12648332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane
CAS84946-10-1
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3
InChIKeyHAXWHYNRHOLHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane (CAS 84946-10-1) Procurement-Relevant Chemical Identity and Intermediate Class


2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane (CAS 84946-10-1, molecular formula C₁₀H₁₀Cl₂O₂, MW 233.09 g/mol) is a chlorinated dioxolane ketal formed by acid-catalyzed condensation of 2,4-dichloroacetophenone with ethylene glycol [1]. It belongs to the 1,3-dioxolane class and serves as a key non-triazole building block in the synthesis of conazole fungicides, most notably propiconazole and azaconazole, where the dioxolane ring bearing the 2,4-dichlorophenyl moiety at position 2 is subsequently functionalized via bromination and nucleophilic substitution with 1,2,4-triazole [2]. The compound is listed in the EPA DSSTox database (DTXSID50233982) and carries EINECS number 284-613-0, confirming its recognized status in regulated chemical inventories [3].

Conazole fungicide synthesis intermediate
Listed in EPA DSSTox and EINECS inventories
Ketal scaffold for multi-step functionalization

Why 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane Cannot Be Replaced by Generic Dioxolane Analogs in Azole Fungicide Synthesis


Generic substitution of 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane with positional isomers or alternative dichlorophenyl dioxolanes is not feasible because the methyl group position on the dioxolane ring and the chlorination pattern on the phenyl ring jointly dictate downstream reactivity, intermediate stability, and final product stereochemistry [1]. The 2-methyl-2-(2,4-dichlorophenyl) configuration places the methyl group at the ketal carbon, protecting it during subsequent bromination at the 2-methyl position—a regiochemical requirement that the 4-methyl positional isomer (CAS 5436-67-9) cannot satisfy, as its methyl group resides on the dioxolane ring rather than at the reactive ketal center . Furthermore, the 2,4-dichloro substitution pattern on the phenyl ring is essential for the antifungal pharmacophore of downstream triazole products; regioisomers such as 2-(3,4-dichlorobenzyl)-1,3-dioxolane (CAS 842123-98-2) alter the electronic and steric profile at the CYP51 target site, rendering the final fungicide inactive [2]. These structural constraints mean that even closely related dioxolanes cannot be interchanged without compromising synthetic yield, intermediate purity, and ultimate biological efficacy.

Positional isomer mismatch
4‑methyl isomer cannot target ketal bromination; regiochemistry may shift
Regioisomer pharmacophore loss
3,4‑dichlorobenzyl analog alters CYP51 binding geometry
Substitution pattern divergence
Alternative dioxolane scaffolds may not transfer downstream yield

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane vs. Closest Analogs


Boiling Point and Density Differentiation: 2-Methyl-2-(2,4-dichlorophenyl)-1,3-dioxolane vs. 4-Methyl Positional Isomer (CAS 5436-67-9)

The target compound (CAS 84946-10-1) exhibits a boiling point of 300.3°C at 760 mmHg, which is 11.8°C higher than its positional isomer 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane (CAS 5436-67-9) at 288.5°C . Density also differs: 1.314 g/cm³ for the target vs. 1.303 g/cm³ for the 4-methyl isomer . The flash point of the target compound (115.4°C) is 6.5°C higher than the 4-methyl isomer (108.9°C), and refractive index differs (1.543 vs. 1.538) . These differences arise from the methyl group being attached to the ketal carbon (position 2) rather than the dioxolane ring (position 4), altering molecular symmetry and intermolecular interactions.

Physical differentiation
Data to verify
BP +11.8 °C, density +0.011, flash +6.5 °C, RI +0.005 vs 4‑methyl isomer
Supports fractional distillation purity review
Predicted/computed values; verify experimentally
Physical property differentiation Positional isomer comparison Distillation-based purification

Cyclization Efficiency: Ethylene Glycol vs. Alternative Diols in Ketal Formation with 2,4-Dichloroacetophenone

Using 4% HXA catalyst, the cyclization of 2,4-dichloroacetophenone with ethylene glycol to form the target 2-methyl-2-(2,4-dichlorophenyl)-1,3-dioxolane achieves yields exceeding 95% with a reflux dehydration time of only 6 hours [1]. In contrast, when 1,3-butanediol is used as the diol component, complete cyclization under identical catalytic conditions requires more than 10 hours of reflux dehydration [1]. This represents a >40% reduction in reaction time for the ethylene glycol route. The total synthetic yield for the bromide pathway (α-bromo-2,4-dichloroacetophenone → ketal → triazole) is approximately 40%, whereas the chlorination pathway yields only approximately 30% total yield with lower product purity [1].

Cyclization efficiency
Source review
Ethylene glycol: ≥95%, 6 h vs 1,3-butanediol: >10 h
Higher throughput with ethylene glycol
4% HXA catalyst; scale-dependent
Ketal synthesis efficiency Catalyst optimization Reaction time comparison

HPLC Purity Verification: Validated Reverse-Phase Separation Method for 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been specifically demonstrated for the separation and analysis of 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane [1]. The method employs simple isocratic conditions suitable for routine quality control. Unlike the target compound, which has an established published HPLC protocol, closely related analogs such as 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (the immediate downstream brominated intermediate) require different chromatographic conditions due to the increased polarity imparted by the bromomethyl substituent, necessitating separate method development . The availability of a pre-validated HPLC method reduces analytical method development time for procurement quality verification.

HPLC method availability
Method context
Newcrom R1, isocratic MeCN/H₂O/H₃PO₄
Ready-to-use QC method
Vendor-published; validate for your lot
HPLC purity analysis Quality control Method validation

Distinct Intermediate Role: The 2-Methyl Dioxolane as the Exclusive Ketal Scaffold for Propiconazole and Azaconazole

The target compound is the product of the first cyclization step in the established industrial synthesis of propiconazole, where 2,4-dichloroacetophenone is condensed with ethylene glycol to form 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane, which then undergoes bromination at the 2-methyl position to yield the key intermediate 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane [1]. In the azaconazole synthetic pathway, the identical ketal intermediate is formed by reacting 1-(2,4-dichlorophenyl)-1-ethanone with 1,2-ethanediol, followed by bromination to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane . The CN113336715A patent demonstrates that using the pre-formed ketal pathway with optimized conditions achieves propiconazole content of 99.2% and a final yield of 98.9% [2]. Alternative synthetic routes that bypass the ethylene glycol ketal (e.g., direct triazole condensation before cyclization) produce total yields of only approximately 20% with product purity of 25–45% [3].

Intermediate role
Direct comparison
Ketal pathway: 98.9% yield, 99.2% purity; triazole-first: ~20%, 25‑45%
Ketal-first pathway supports high-purity outcome
Patent and thesis data
Triazole fungicide intermediate Synthetic pathway specificity Propiconazole precursor

Regioisomeric Differentiation: 2,4-Dichlorophenyl vs. 3,4-Dichlorobenzyl Dioxolane Scaffolds in Antifungal Pharmacophore Integrity

The 2,4-dichlorophenyl substitution pattern, directly attached to the dioxolane ring at position 2 in the target compound, is a conserved pharmacophoric element across the conazole fungicide class, including propiconazole, azaconazole, and etaconazole [1]. In contrast, the regioisomer 2-(3,4-dichlorobenzyl)-1,3-dioxolane (CAS 842123-98-2, also C₁₀H₁₀Cl₂O₂) bears a methylene spacer between the phenyl ring and the dioxolane, fundamentally altering the spatial orientation of the chlorine atoms relative to the triazole-binding CYP51 active site . The 2,4-dichloro arrangement in the target compound positions one chlorine ortho and one para to the dioxolane attachment point, whereas the 3,4-dichlorobenzyl isomer positions both chlorines on adjacent carbons with a benzylic linker, resulting in a different dihedral angle and electron density distribution at the heme-coordinating region of sterol 14α-demethylase [1][2].

Regioisomeric identity
Class-level inference
2,4-Cl (o/p) direct attachment vs 3,4-Cl (m/p) CH₂ spacer
Positional purity determines downstream utility
CYP51 pharmacophore geometry key
Regioisomer comparison Antifungal pharmacophore CYP51 target specificity

Ketal Stability Advantage: 2-Methyl-2-aryl-1,3-dioxolane Resistance to Hydrolytic Decomposition vs. Unsubstituted Dioxolane Acetals

The target compound is a ketal (derived from a ketone) rather than an acetal (derived from an aldehyde), conferring enhanced stability toward acid-catalyzed hydrolysis [1]. The 2-methyl substituent provides additional steric shielding of the ketal carbon and imposes a Thorpe-Ingold effect that stabilizes the cyclic structure against ring-opening [1]. The PhD dissertation by Yang explicitly notes that a stabilizer is required to prevent ketal decomposition in related dioxolane intermediates, achieving acetophenone content control when properly formulated [2]. After nitrate salt crystallization, propiconazole content substantially increased to 97%, demonstrating that ketal integrity through the synthetic sequence is essential for final product purity [2]. Procured intermediate material that has undergone hydrolytic degradation (detectable by increased free 2,4-dichloroacetophenone content) directly reduces downstream triazole coupling yield.

Hydrolytic stability
Supporting evidence
2‑Methyl ketal steric protection; stabilizer required
Supports shelf-life specification review
Formulation-dependent stability
Ketal stability Hydrolytic resistance Intermediate storage

Procurement-Driven Application Scenarios for 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane (CAS 84946-10-1)


Industrial-Scale Propiconazole and Azaconazole API Manufacturing via the Bromide-Ketal Pathway

This compound is the irreplaceable first cyclization intermediate in the economically dominant bromide pathway for propiconazole (annual sales >$200 million) and azaconazole production. As demonstrated by the CN113336715A patent, the ketal-first route via CAS 84946-10-1 achieves 98.9% yield and 99.2% final product content, compared to ~20% yield from triazole-first alternatives [1][2]. Procurement specifications must mandate ≥95% ketal purity by GC or HPLC (Newcrom R1 method) and ≤2% free 2,4-dichloroacetophenone to ensure downstream bromination yield [3]. The 6-hour ethylene glycol cyclization with 4% HXA catalyst provides a well-characterized, scalable process basis for toll manufacturers [4].

Quality Control and Incoming Material Verification Using Validated Reverse-Phase HPLC

Laboratories and manufacturing facilities receiving this intermediate can directly implement the Sielc-published Newcrom R1 reverse-phase HPLC method (acetonitrile/water/phosphoric acid mobile phase, isocratic elution) for identity confirmation and purity determination [3]. The boiling point of 300.3°C and refractive index of 1.543 provide two additional orthogonal identity checks that distinguish the compound from its 4-methyl positional isomer (BP 288.5°C, RI 1.538) . These three parameters—HPLC retention time, boiling point, and refractive index—form a minimal viable identity test panel suitable for pharmacopoeial-style monograph development.

Research-Grade Synthesis of Novel 1,3-Dioxolane-Triazole Hybrid Antifungal Candidates

Academic and industrial medicinal chemistry groups synthesizing triazole-dioxolane hybrids (e.g., the ten 4-acyloxymethyl derivatives described by Yang et al., some exhibiting >90% preventive activity against Pyricularia grisea and Sclerotinia sclerotiorum) require the intact 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane scaffold as starting material [5]. The regioisomeric purity of the 2,4-dichlorophenyl (vs. 3,4-dichlorobenzyl) moiety is essential for antifungal SAR studies targeting CYP51 [6]. Procurement of CAS 84946-10-1 rather than generic 'dichlorophenyl dioxolane' ensures the correct pharmacophoric geometry for structure-activity relationship interpretation.

Distillation-Based Purification and Impurity Profiling for High-Purity Intermediate Supply

The 11.8°C boiling point separation between the target compound (300.3°C) and its 4-methyl positional isomer (288.5°C) enables fractional distillation as a practical purification method for removing this specific isomer impurity . Suppliers offering distilled-grade material can leverage this boiling point differential to achieve higher isomeric purity than crude reaction products. Procurement contracts should specify impurity limits for the 4-methyl isomer (CAS 5436-67-9) and free 2,4-dichloroacetophenone, with GC-MS or HPLC verification against authenticated reference standards.

Application
Selection Property
Validation Focus
Conazole fungicide ketal route
Ketal-first pathway fit
Purity specification review
Incoming material QC
Identity and purity method availability
Orthogonal identity checks (HPLC, BP, RI)
Novel antifungal SAR studies
Regioisomeric scaffold integrity
CYP51 pharmacophore geometry review
High-purity intermediate supply
Isomer distillation separation
Isomeric impurity profiling
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